2,3,4,5-Tetrachlorobenzoic acid
Overview
Description
2,3,4,5-Tetrachlorobenzoic acid is an organic compound with the molecular formula C7H2Cl4O2. It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its significant chemical properties and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachlorobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of benzoic acid. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2, 3, 4, and 5 positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or completely dechlorinated benzoic acid.
Oxidation Reactions: Oxidative processes can further modify the structure, potentially leading to the formation of more complex chlorinated aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of heat can facilitate nucleophilic substitution.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Reduction Reactions: Products range from partially dechlorinated benzoic acids to fully dechlorinated benzoic acid.
Oxidation Reactions: Products may include more highly oxidized chlorinated aromatic compounds.
Scientific Research Applications
2,3,4,5-Tetrachlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachlorobenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, enzyme activity, and signal transduction pathways.
Comparison with Similar Compounds
2,3,4,5-Tetrachlorobenzoic acid can be compared with other chlorinated benzoic acids, such as:
- 2,3,4,6-Tetrachlorobenzoic acid
- 2,3,5,6-Tetrachlorobenzoic acid
- 2,4,6-Trichlorobenzoic acid
Uniqueness: The specific pattern of chlorination in this compound imparts unique chemical properties, such as its reactivity and stability. This makes it distinct from other chlorinated benzoic acids, which may have different substitution patterns and, consequently, different chemical behaviors and applications.
Properties
IUPAC Name |
2,3,4,5-tetrachlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMTEKFGUWSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870383 | |
Record name | 2,3,4,5-Tetrachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-74-8 | |
Record name | 2,3,4,5-Tetrachlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,4,5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrachlorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3,4,5-Tetrachlorobenzoic acid in coordination polymer synthesis?
A: this compound (HTLBA) acts as a ligand in the synthesis of coordination polymers. As demonstrated in the research paper "Two novel lead(ii) coordination complexes incorporating phenanthroline derivate: Synthesis and characterization" [], HTLBA coordinates with lead(II) ions alongside a phenanthroline derivative ligand to form a binuclear lead complex. This complex further assembles into a two-dimensional supramolecular structure through π-π interactions between adjacent phenanthroline ligands.
Q2: How does the structure of this compound influence the final structure of the coordination polymer?
A: The presence of the carboxylic acid group in this compound is crucial for its coordination ability. This group acts as a bridge between metal ions, facilitating the formation of larger structures. For example, in the lead(II) complex mentioned above [], two HTLBA molecules bridge two lead ions through their carboxylate groups, forming a binuclear unit. This highlights how the specific functional groups present in the acid directly impact the final architecture of the coordination polymer.
Q3: Are there any notable intermolecular interactions observed in structures containing this compound?
A: Yes, research indicates the presence of various intermolecular interactions involving this compound within synthesized structures. The paper "Two novel lead(ii) coordination complexes incorporating phenanthroline derivate: Synthesis and characterization" [] describes the formation of a two-dimensional layer structure stabilized by C–Cl⋯π interactions and N–H⋯O hydrogen bonds. While the specific atoms involved in these interactions are not explicitly stated as belonging to the this compound molecule, it's highly likely that the chlorine atoms on the benzene ring participate in the C–Cl⋯π interactions. This suggests that the presence of chlorine atoms in this compound contributes to the overall stability and packing arrangement of the resulting coordination polymer.
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